1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid

Medicinal Chemistry Building Block Selection Conformational Constraint

1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid (CAS 1251020-49-1, PubChem CID is a bicyclic N-Boc-protected amino acid building block with molecular formula C₁₃H₂₁NO₄ and molecular weight 255.31 g/mol. It features a saturated octahydrocyclopenta[b]pyrrole scaffold bearing a carboxylic acid at the quaternary 3a bridgehead position and a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Cat. No. B13250638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1CCC2)C(=O)O
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-7-13(10(15)16)6-4-5-9(13)14/h9H,4-8H2,1-3H3,(H,15,16)
InChIKeyHERZQHQDMXBYJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid – Chemical Identity and Procurement-Relevant Properties


1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid (CAS 1251020-49-1, PubChem CID 91799004) is a bicyclic N-Boc-protected amino acid building block with molecular formula C₁₃H₂₁NO₄ and molecular weight 255.31 g/mol [1]. It features a saturated octahydrocyclopenta[b]pyrrole scaffold bearing a carboxylic acid at the quaternary 3a bridgehead position and a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen . The compound is classified as a bifunctional scaffold within the Enamine building block collection (EN300-321419), combining a protected secondary amine with a sterically constrained carboxylic acid handle . Its XLogP3-AA is computed as 1.5, with 1 hydrogen bond donor and 4 hydrogen bond acceptors [1].

Orthogonal Boc protection compatible with base-labile protecting groups for multi-step sequences
Quaternary 3a-carboxylic acid restricts rotation and may reduce α-epimerization during coupling
Bifunctional scaffold enables sequential conjugation for peptidomimetics and PROTAC assembly

Why 1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid Cannot Be Replaced by Closest Analogs


Within the octahydrocyclopenta[b]pyrrole family, three critical structural variables govern synthetic utility and downstream compatibility: the position of the carboxylic acid (2- vs 3a- vs 4-), the choice of N-protecting group (Boc vs Fmoc vs Cbz), and the salt form (free acid vs hydrochloride). The 3a-carboxylic acid regioisomer places the carboxyl group at a quaternary bridgehead carbon, creating a sterically and electronically distinct environment compared to the more common 2-position isomer used in ramipril synthesis . The Boc group imposes acid-labile orthogonal deprotection chemistry, incompatible with synthetic sequences requiring basic Fmoc removal [1]. Substituting the unprotected analog sacrifices the amine protection essential for multi-step synthesis, while the hydrochloride salt alters solubility and requires additional neutralization steps [2]. These differences are not cosmetic—they dictate reaction compatibility, intermediate stability, and the feasibility of entire synthetic routes.

Regioisomer position (2- vs 3a- vs 4-)
Carboxylic acid at quaternary bridgehead carbon differs sterically and electronically from the 2-position secondary acid; 4-isomer provides a different spatial vector, limiting direct substitution.
Protecting group (Boc vs Fmoc)
Boc requires acidic deprotection and is base-stable, whereas Fmoc needs basic removal. Using the Fmoc analog may disrupt synthetic routes relying on orthogonal deprotection schemes.
Salt form (free acid vs HCl)
Free acid avoids a pre-neutralization step before amide coupling; hydrochloride salt alters solubility and may require additional neutralization, affecting reaction compatibility.

Quantitative Differentiation Evidence: 1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid vs Closest Analogs


Regioisomeric Carboxylic Acid Position: 3a-Quaternary vs 2-Secondary Carbon

The target compound places the carboxylic acid at the 3a bridgehead quaternary carbon, whereas the widely used ramipril intermediate (2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS 124002-32-0) bears the acid on a secondary carbon at position 2 . This structural difference is reflected in computed physicochemical properties: the 2-isomer has a predicted pKa of 4.03±0.20 (most acidic), density of 1.196±0.06 g/cm³, and boiling point of 386.0±25.0 °C . In contrast, the 3a-isomer (target) has a computed XLogP3-AA of 1.5 [1], while the parent octahydrocyclopenta[b]pyrrole scaffold has LogP of 1.05–1.35 , indicating that the 3a-carboxylic acid and Boc group jointly modulate lipophilicity. The quaternary 3a position precludes epimerization at the α-carbon—a documented challenge in the 2-position series where optical purity of the (2S,3aS,6aS) isomer is critical and difficult to maintain during synthesis [2].

Acid position
Cross-study comparable
3a-quaternary acid (XLogP3 1.5) vs 2-secondary acid (pKa ~4.0)
May reduce α-epimerization risk
Predicted properties; no experimental head-to-head pKa comparison
Medicinal Chemistry Building Block Selection Conformational Constraint

N-Protecting Group Orthogonality: Boc vs Fmoc in Multi-Step Synthesis

The target compound employs a tert-butoxycarbonyl (Boc) protecting group, which is cleaved under acidic conditions (TFA, HCl/dioxane). The Fmoc-protected analog—1-[(9H-fluoren-9-yl)methoxycarbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid—requires basic conditions (piperidine/DMF) for deprotection [1]. Kinetic studies on N-Boc cleavage demonstrate a second-order dependence on HCl concentration, enabling rate-tunable deprotection; in contrast, TFA-mediated deprotection shows an inverse kinetic dependence on trifluoroacetate concentration, requiring a large excess of acid for reasonable rates [2]. The Fmoc group, while rapidly removed under mild basic conditions, is base-labile and incompatible with sequences requiring base-stable protection [1]. This orthogonality makes the Boc-protected compound the mandatory choice when the synthetic route includes base-sensitive functionalities or when sequential deprotection of multiple amines is required [3].

Protecting group
Class-level inference
Boc: acid-labile, HCl 2nd-order kinetics; Fmoc: base-labile, piperidine removal
Supports orthogonal deprotection route selection
Solution-phase Boc kinetics; Fmoc data from solid-phase protocols
Peptide Chemistry Protecting Group Strategy Orthogonal Deprotection

Free Acid vs Hydrochloride Salt: Solubility and Handling Trade-offs

The target compound is supplied as the free carboxylic acid (MW 255.31 g/mol, RT storage ), whereas the closely related rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride (CAS 2307779-26-4) is the HCl salt form (MW 191.7 g/mol) [1]. The hydrochloride salt enhances aqueous solubility—a well-established class-level principle for bicyclic amine scaffolds—but the free acid form avoids the need for neutralization before amide coupling or esterification reactions [2]. The free acid's CLogP of 2.36 indicates moderate lipophilicity suitable for organic-phase reactions, whereas the hydrochloride salt partitions preferentially into aqueous media. Storage at room temperature is permissible for the free acid, while the hydrochloride salt may require desiccated conditions to prevent hygroscopic degradation [1].

Salt form
Class-level inference
Free acid: MW 255.31, CLogP 2.36; HCl salt: MW 191.7, aqueous-soluble
Free acid compatible with direct coupling
Class-level solubility expectations; vendor storage conditions apply
Salt Selection Solubility Formulation

Bifunctional Scaffold with Quaternary Acid: Distinct from 4-Position and 2-Position Regioisomers

Three Boc-protected octahydrocyclopenta[b]pyrrole carboxylic acid regioisomers are commercially available: 2-carboxylic acid (CAS 124002-32-0, the ramipril intermediate), 3a-carboxylic acid (CAS 1251020-49-1, the target), and 4-carboxylic acid (CAS 1250993-97-5) . The 3a-isomer is the only variant where the carboxylic acid is attached to a quaternary bridgehead carbon, creating a unique exit vector geometry with restricted rotational freedom . The Enamine building block collection classifies the target as both a 'Scaffold' and 'Bifunctional Scaffold' (subclass: Carboxylic Acid, Aliphatic Carboxylic Acids, N-Boc-Amino Acid, Polycyclic Carboxylic Acids), whereas the 2-isomer is primarily categorized as a chiral amino acid intermediate for specific APIs . The 4-isomer places the acid at the opposite end of the bicyclic system, yielding a different spatial presentation of the carboxylate for molecular recognition. All three share identical molecular formula (C₁₃H₂₁NO₄) but are non-interchangeable in synthesis.

Regioisomer diversity
Data to verify
3a-isomer: quaternary acid, bifunctional scaffold; 2- and 4-isomers commercially available
Unique exit vector geometry for fragment-based design
Based on vendor classification; independent spatial confirmation recommended
Scaffold Diversity Regioisomer Comparison Fragment-Based Drug Design

Purity Specifications and Quality Assurance Cross-Vendor Comparison

The target compound is consistently supplied at 95% minimum purity across multiple vendors including Enamine (EN300-321419, 95%), AKSci (1402EC, 95%), Sima-Lab (MV001-0000956, 95.0%), and Leyan (2010057, 95%) [1]. In contrast, the 2-position isomer (CAS 124002-32-0) is available at higher purity grades up to 98% (Macklin S954661, MolCore NLT 98%) due to its established role as a ramipril intermediate with mature manufacturing processes . The 3a-isomer's consistent 95% purity reflects its status as a research-grade building block where demand has not yet driven process optimization to >97% levels. However, the multi-vendor consistency at 95% provides procurement flexibility—the compound is simultaneously stocked in Ukraine (Enamine), China (Leyan, Sima-Lab), and the USA (AKSci), with Enamine offering a 7-day lead time from Ukraine stock .

Purity specification
Cross-study comparable
95% across 4+ vendors; 2-isomer up to 98% available
Multi-vendor consistency supports procurement planning
Per vendor COA; not independently verified
Procurement Quality Control Purity Benchmarking

Optimal Application Scenarios for 1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid


Scaffold-Hopping and Fragment-Based Drug Design Requiring Quaternary Acid Geometry

The 3a-quaternary carboxylic acid exit vector is geometrically distinct from the 2- and 4-position regioisomers. When a fragment screen identifies a binding pocket requiring a carboxylic acid oriented from a bicyclic scaffold with restricted rotational freedom, the 3a-isomer provides a spatial presentation not achievable with the 2-isomer (secondary carbon) or 4-isomer (different attachment point). The Boc group enables amine diversification after acid coupling, making the compound a versatile fragment-elaboration starting point .

Multi-Step Synthesis Requiring Acid-Stable, Base-Labile Orthogonal Protection

In synthetic sequences where base-labile protecting groups (Fmoc, acetyl, benzoyl) are already deployed on other functionalities, the Boc-protected amine of the target compound remains intact under basic conditions and can be selectively removed with TFA or HCl/dioxane without affecting base-sensitive groups. This orthogonality is essential for constructing complex bifunctional molecules where sequential amine deprotection is required [1].

Peptidomimetic and Conformationally Constrained Amino Acid Synthesis

The octahydrocyclopenta[b]pyrrole scaffold is a known proline surrogate and conformationally constrained amino acid analog. The 3a-carboxylic acid variant, with its quaternary acid center, cannot undergo α-epimerization—a documented problem in the 2-position series during peptide coupling. This makes the target compound particularly valuable for synthesizing peptidomimetics where configurational integrity at the acid-bearing center is pharmacophoric [2].

PROTAC Linker and Bifunctional Degrader Assembly

Compounds within the octahydrocyclopenta[c]pyrrole family bearing Boc protection have been employed as PROTAC linkers . The target compound's bifunctional nature—protected amine on one side and free carboxylic acid on the other—enables sequential conjugation: the acid can be coupled to a target-protein ligand while the Boc-deprotected amine can subsequently be linked to an E3 ligase recruiting element. Its CLogP of 2.36 and moderate molecular weight (255.31 Da) fall within desirable ranges for linker physicochemical properties.

Application
Selection Property
Validation Focus
Scaffold-hopping with quaternary acid geometry
Quaternary bridgehead acid vector
Spatial differentiation from 2- and 4-isomers
Multi-step orthogonal protection synthesis
Boc acid-labile, base-stable protection
Orthogonal deprotection compatibility with base-sensitive groups
Peptidomimetic synthesis requiring configurational integrity
Quaternary acid limits α-epimerization
Epimerization control during peptide coupling
PROTAC linker assembly
Bifunctional scaffold with protected amine and free acid
Sequential conjugation of target ligand and E3 ligase recruiting element
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